tert-Butylpentamethyldisiloxane

Description

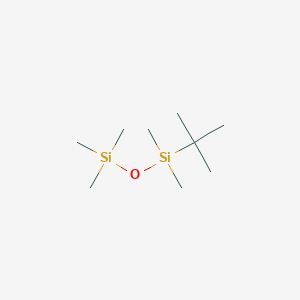

Structure

3D Structure

Properties

CAS No. |

67875-54-1 |

|---|---|

Molecular Formula |

C9H24OSi2 |

Molecular Weight |

204.46 g/mol |

IUPAC Name |

tert-butyl-dimethyl-trimethylsilyloxysilane |

InChI |

InChI=1S/C9H24OSi2/c1-9(2,3)12(7,8)10-11(4,5)6/h1-8H3 |

InChI Key |

KDJUMPQFOPXSMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Tert Butylpentamethyldisiloxane

General Reactivity as a Silylating Agent or Nucleophile

As a disiloxane (B77578), tert-butylpentamethyldisiloxane can theoretically act as both a silylating agent and a nucleophile, with its behavior contingent on the reaction conditions and the nature of the reacting partner.

As a Silylating Agent: The silicon atoms in this compound are electrophilic centers, susceptible to attack by nucleophiles. This allows the compound to function as a silylating agent, transferring either a trimethylsilyl (B98337) (-SiMe₃) or a tert-butyldimethylsilyl (-SiMe₂tBu) group to a suitable substrate, such as an alcohol. The presence of the bulky tert-butyl group on one of the silicon atoms introduces significant steric hindrance, which can influence the regioselectivity of the silylation reaction. Nucleophilic attack is generally favored at the less sterically hindered trimethylsilyl group.

As a Nucleophile: The oxygen atom in the Si-O-Si linkage possesses lone pairs of electrons, rendering it nucleophilic. Under acidic conditions or in the presence of a strong electrophile, this oxygen can be protonated or attacked, initiating cleavage or rearrangement of the disiloxane bond.

Specific Reaction Pathways and Their Underpinnings

The reactivity of this compound can be understood through several key mechanistic pathways.

Electrophilic Silylation Mechanisms

The silylation of a substrate (e.g., an alcohol, ROH) by this compound would likely proceed through a nucleophilic attack of the alcohol's oxygen on one of the silicon atoms. This process is typically catalyzed by an acid or a base.

Acid Catalysis: An acid catalyst would protonate the oxygen atom of the disiloxane, increasing the electrophilicity of the silicon atoms and making them more susceptible to attack by the alcohol.

Base Catalysis: A base would deprotonate the alcohol, forming a more potent alkoxide nucleophile (RO⁻), which can then attack the silicon center.

The reaction would result in the formation of a silyl (B83357) ether and a silanol (B1196071) byproduct. The steric bulk of the tert-butyl group would likely direct the incoming nucleophile to the trimethylsilyl silicon atom.

Nucleophilic Activation and Transformations

Activation of this compound by a nucleophile can lead to the cleavage of the Si-O-Si bond. A strong nucleophile (Nu⁻) would attack one of the silicon atoms, leading to the displacement of the other silyloxy group. This reactivity is fundamental to the use of silylating agents.

Rearrangement Processes Involving Disiloxane Scaffolds

While specific rearrangement processes for this compound are not well-documented, disiloxanes, in general, can undergo rearrangements under certain conditions, such as in the presence of strong acids or bases. These rearrangements can involve the migration of substituents on the silicon atoms or scrambling of the silyl groups. Such processes are often driven by the formation of a more thermodynamically stable product.

Role as a Protecting Group in Complex Organic Synthesis

The structural features of this compound suggest its potential, albeit not commonly reported, use as a protecting group for functional groups like alcohols. The resulting silyl ether would possess stability characteristics influenced by the two different silyl moieties.

Mechanistic Aspects of Protection and Deprotection

Protection: The introduction of the this compound as a protecting group would follow the general principles of silylation described earlier. The choice of reaction conditions (catalyst, solvent, temperature) would be crucial to control the reaction and achieve the desired silylated product.

Deprotection: The cleavage of the resulting silyl ether to regenerate the original functional group is a critical step. The two silyl groups within the protecting group offer potential for differential deprotection.

The trimethylsilyl (TMS) group is known to be relatively labile and can be cleaved under mild acidic conditions or with fluoride (B91410) reagents.

The tert-butyldimethylsilyl (TBDMS) group is significantly more stable due to the steric bulk of the tert-butyl group and typically requires stronger conditions for removal, such as stronger acids or fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF).

This difference in lability could, in principle, allow for selective cleavage, removing the trimethylsilyl portion while leaving the tert-butyldimethylsilyl group attached, or vice-versa, depending on the specific conditions employed. However, the practical application and selectivity of such a strategy with this compound would require empirical investigation.

Research on "this compound" Yields Limited Data for Synthetic Applications

Despite a thorough search of scientific literature and chemical databases, detailed information regarding the reactivity profiles and strategic integration of the specific chemical compound this compound in multi-step syntheses is not available.

This scarcity of information prevents the generation of a scientifically accurate and detailed article on its reactivity and use in multi-step synthesis as requested. The available chemical literature predominantly focuses on the closely related and widely used silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers. These related compounds have well-documented reactivity profiles and are cornerstones in the strategic protection of hydroxyl groups during the synthesis of complex organic molecules.

Due to the lack of specific data for this compound, it is not possible to provide the requested in-depth analysis, including reactivity profiles, mechanistic investigations, and its strategic integration into multi-step syntheses. Further research into this specific disiloxane would be required to elucidate its chemical behavior and potential applications in organic synthesis.

Computational and Theoretical Studies on Tert Butylpentamethyldisiloxane

Quantum Chemical Calculations of Electronic Structure and Bonding

There are no specific published quantum chemical calculations detailing the electronic structure and bonding of tert-butylpentamethyldisiloxane.

In a general sense, quantum chemical calculations for a molecule like this compound would typically involve methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory). These studies would aim to elucidate properties such as:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity.

Electron Density Distribution: To identify regions of high and low electron density, indicating polar and nonpolar areas of the molecule.

Bonding Analysis: Such as Natural Bond Orbital (NBO) analysis, to understand the nature of the Si-O, Si-C, and C-H bonds, including their ionic and covalent character.

Partial Atomic Charges: To quantify the charge distribution across the atoms in the molecule.

Without specific studies on this compound, no data tables on these properties can be generated.

Reaction Pathway Modeling and Transition State Analysis

There is no published research on the modeling of reaction pathways or the analysis of transition states specifically involving this compound.

This area of computational chemistry focuses on the mechanisms of chemical reactions. For this compound, relevant studies might include:

Hydrolysis Reactions: Modeling the cleavage of the siloxane (Si-O-Si) bond by water, a common degradation pathway for siloxanes.

Thermal Decomposition: Investigating the pathways and energetics of the molecule breaking down at high temperatures.

Reactions with Other Chemical Species: Modeling its interaction with acids, bases, or radicals.

These studies would involve locating the transition state structures for each reaction step and calculating the activation energies, which determine the reaction rates. The absence of such studies for this compound means no data on its reaction kinetics or mechanisms can be presented.

Molecular Dynamics Simulations for Intermolecular Interactions

No specific molecular dynamics simulation studies on the intermolecular interactions of this compound have been found in the public domain.

Molecular dynamics simulations are used to study the behavior of a collection of molecules over time, providing insight into the bulk properties of a substance. For this compound, these simulations could reveal:

Liquid Structure: How the molecules arrange themselves in the liquid state, characterized by radial distribution functions.

Transport Properties: Such as viscosity, diffusion coefficients, and thermal conductivity.

Intermolecular Forces: Quantifying the nature and strength of the van der Waals and electrostatic interactions between molecules.

While there are numerous molecular dynamics studies on polysiloxanes and other organosilicon compounds, the specific parameters and resulting data for this compound are not available.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Probing of Reaction Intermediates (e.g., in situ NMR, IR)

The transient nature of reaction intermediates in the synthesis and reactions of tert-butylpentamethyldisiloxane requires real-time monitoring techniques for their detection and characterization. In situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing a continuous stream of structural information as a reaction progresses.

In situ NMR Spectroscopy: This technique allows for the direct observation of the appearance of products and the consumption of reactants. For reactions involving this compound, such as its formation from the reaction of a t-butyldimethylsilyl precursor with a trimethylsilylating agent, ¹H and ²⁹Si NMR can be particularly informative. While specific in situ NMR studies on this compound are not prevalent in the literature, analogous studies on the dehydrogenative coupling of phenols with silyl (B83357) formates have demonstrated the power of this technique. In such a study, the yield of the resulting silyl ether was determined by ¹H NMR integration against an internal standard at various time points without the need for sample workup. This approach could be readily applied to monitor the formation of this compound and identify any transient silylated intermediates or byproducts.

In situ IR Spectroscopy: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is another critical tool for monitoring reactions in real-time. For siloxane chemistry, in situ FTIR can track the disappearance of Si-H or Si-Cl stretching vibrations and the appearance of Si-O-Si stretching bands, which are characteristic of disiloxane (B77578) formation. Studies on the formation of organosilane layers on silica (B1680970) surfaces have successfully used in situ FTIR to monitor the grafting of silanes and their subsequent polymerization, evidenced by the growth of the Si-O-Si absorption band. This methodology is directly applicable to studying the kinetics and mechanism of reactions forming or consuming this compound.

A hypothetical in situ monitoring of the formation of this compound could yield the following spectral changes:

| Spectroscopic Technique | Key Vibrational/Resonance Frequencies to Monitor | Expected Observation During Reaction |

| In situ FTIR | Disappearance of Si-Cl (from precursor) | Decrease in intensity |

| Appearance of Si-O-Si stretch | Increase in intensity | |

| In situ ¹H NMR | Shift of methyl protons on silicon atoms | Appearance of new signals corresponding to the product |

| In situ ²⁹Si NMR | Chemical shifts of silicon nuclei | Appearance of new signals for the two distinct silicon environments in the product |

Advanced NMR Techniques for Structural Dynamics (beyond basic identification)

While basic ¹H, ¹³C, and ²⁹Si NMR are essential for the initial identification of this compound, advanced NMR techniques are required to probe its dynamic behavior, such as conformational changes and intermolecular interactions.

2D NMR Techniques: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), can reveal through-space correlations between protons, providing insights into the preferred conformations and dynamic exchange processes.

NOESY: A NOESY experiment on this compound would be expected to show correlations between the protons of the tert-butyl group and the methyl groups on the adjacent silicon atom, as well as with the protons of the trimethylsilyl (B98337) group. The intensity of these cross-peaks would be related to the through-space distance between these protons, allowing for the determination of the average conformation in solution.

EXSY: If the molecule undergoes conformational exchange on the NMR timescale, an EXSY experiment can be used to identify the exchanging sites and quantify the exchange rates.

The application of these advanced NMR techniques is crucial for a complete understanding of the solution-state structure and dynamics of this compound.

X-ray Crystallographic Studies of this compound Derivatives or Complexes

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may be challenging to obtain due to its low melting point, derivatives or complexes of the compound can often be crystallized and analyzed.

To date, there are no published crystal structures of this compound or its direct derivatives in the common crystallographic databases. However, the crystallographic analysis of closely related bulky silyl ethers or metal complexes containing similar ligands demonstrates the potential of this technique. For example, X-ray crystallography has been used to determine the solid-state structures of various metal complexes with silyl ether ligands, providing crucial information on the coordination geometry around the metal center and the conformation of the silyl ether. The synthesis and crystallographic characterization of metal complexes involving this compound as a ligand would provide invaluable insight into its steric profile and coordination behavior.

A hypothetical crystallographic study of a derivative could reveal the data presented in the table below:

| Parameter | Hypothetical Value | Significance |

| Si-O-Si bond angle | 140-170° | Indicates the degree of linearity of the disiloxane bond, which influences the molecule's flexibility and electronic properties. |

| Si-O bond lengths | 1.60-1.65 Å | Provides information on the strength of the silicon-oxygen bonds. |

| Torsional angles | Varies | Defines the conformation of the molecule in the solid state. |

| Intermolecular contacts | > van der Waals radii | Indicates the packing of the molecules in the crystal lattice and the absence of strong intermolecular interactions. |

Hyphenated Techniques (e.g., GC-MS) in Reaction Monitoring and Pathway Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex reaction mixtures and the elucidation of reaction pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound.

Methodology Development: The development of a robust GC-MS method for this compound would involve optimizing the GC temperature program to ensure good separation from starting materials, solvents, and byproducts. The mass spectrometer would then provide unambiguous identification based on the compound's unique mass spectrum, which would show characteristic fragmentation patterns, including the loss of methyl and tert-butyl groups. The development of such methods is crucial for quality control in the synthesis of this compound.

Application in Reaction Monitoring: In the context of reaction monitoring, GC-MS can be used to take snapshots of the reaction mixture over time. By quenching aliquots of the reaction at different intervals and analyzing them by GC-MS, a detailed profile of the reaction progress can be constructed. This allows for the identification of intermediates that may not be observable by in situ techniques, as well as the quantification of products and byproducts. This approach has been successfully used to investigate the products of partial isobutane (B21531) oxidation, where GC-MS was used to identify and quantify the main products and byproducts, providing detailed information on selectivities and reaction pathways.

The power of hyphenated techniques lies in their ability to separate and identify multiple components in a single analysis, making them essential for unraveling the complex reaction mechanisms that can be involved in the chemistry of this compound.

Applications in Advanced Organic Synthesis and Materials Science Precursor Role

Strategic Utility in Constructing Complex Molecular Architectures

In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The tert-butyl group, a prominent feature of tert-butylpentamethyldisiloxane, is a well-established motif for providing steric bulk. chemrxiv.orgresearchgate.net This steric hindrance can be strategically employed to shield a particular reactive site on a molecule, preventing it from undergoing unwanted reactions while other chemical transformations are carried out elsewhere on the molecule.

While direct literature specifically detailing this compound as a standard protecting group is not abundant, the principles of using bulky silyl (B83357) ethers, such as the closely related tert-butyldimethylsilyl (TBDMS) group, are widely documented. ontosight.ai The this compound group can be envisioned to function similarly, offering a bulkier and potentially more lipophilic alternative to traditional silyl protecting groups. This increased steric hindrance could offer enhanced stability under certain reaction conditions, allowing for more selective and controlled synthetic routes in the construction of complex natural products and pharmaceuticals. The choice of such a specialized silyl group would be dictated by the specific steric and electronic requirements of the synthetic target.

Employment as a Building Block in Polymer Synthesis (e.g., as a macromonomer precursor)

The incorporation of siloxane units into polymers is a well-established strategy for imparting desirable properties such as flexibility, thermal stability, and low surface energy. researchgate.net this compound, when appropriately functionalized, can serve as a valuable macromonomer precursor for the synthesis of advanced polymers with tailored architectures. tandfonline.com

Modern polymer chemistry relies heavily on controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce polymers with well-defined molecular weights and narrow molecular weight distributions. The synthesis of polymers containing siloxane and tert-butyl moieties using RAFT has been demonstrated. tandfonline.com For instance, the RAFT polymerization of monomers containing tert-butyl groups, like tert-butyl acrylate, has been shown to be a versatile method for creating well-defined polymer chains.

By analogy, a monomer derived from this compound could be effectively polymerized using RAFT. The bulky tert-butyl group and the flexible siloxane chain would influence the polymerization kinetics and the properties of the resulting polymer. The ability to control the polymerization process would allow for the precise design of polymers with specific block lengths and compositions, opening the door to a wide range of applications.

The synthesis of graft and block copolymers allows for the combination of distinct polymer segments into a single macromolecule, leading to materials with unique phase-separated morphologies and combined properties. Siloxane-containing block copolymers are of particular interest due to their ability to form nanostructured materials. vt.eduacs.org

A functionalized this compound can be used as a macromonomer in copolymerization reactions to create graft copolymers. In this scenario, the siloxane chain would form the "grafted" side chains on a polymer backbone. tandfonline.comuq.edu.au This approach allows for the modification of the surface properties of the main polymer, for example, by introducing the low surface energy characteristics of the siloxane.

Alternatively, a polymer block derived from a this compound-containing monomer can be sequentially polymerized with other monomers to form block copolymers. nih.govmit.edu The resulting block copolymer would consist of distinct segments, one rich in the bulky and flexible this compound units and another with different chemical properties. The incompatibility between these blocks can drive self-assembly into ordered nanostructures, a key feature for applications in nanotechnology and materials science.

| Polymerization Technique | Resulting Copolymer Architecture | Potential Advantage of this compound |

| RAFT Polymerization | Well-defined homopolymers and copolymers | Precise control over molecular weight and architecture |

| Graft Copolymerization | Polymer backbone with siloxane side chains | Modification of surface properties (e.g., low surface energy) |

| Block Copolymerization | Linear chains with distinct polymer segments | Formation of nanostructured materials through self-assembly |

Precursor in Specialized Hybrid Material Development (focus on synthetic routes, not material characteristics)

Hybrid materials, which combine organic and inorganic components at the molecular level, offer a route to materials with synergistic properties. The sol-gel process is a versatile method for the synthesis of such materials, often starting from metal alkoxide precursors. ias.ac.insol-gel.netsol-gel.net

Organically modified silanes are key precursors in the sol-gel synthesis of organic-inorganic hybrid materials. elsevierpure.comnih.gov A this compound molecule functionalized with a reactive group, such as an alkoxysilane, can be co-condensed with other metal alkoxides. In this synthetic route, the this compound unit becomes covalently incorporated into the resulting inorganic network.

The synthetic pathway involves the hydrolysis and condensation of the alkoxysilane groups, leading to the formation of a cross-linked siloxane network. The bulky and non-polar this compound groups would be distributed throughout this network, influencing its structure and properties at the nanoscale. By carefully controlling the stoichiometry and reaction conditions of the sol-gel process, the distribution and concentration of the organic component within the inorganic matrix can be tailored, providing a powerful method for designing hybrid materials with specific functionalities. sol-gel.net

Synthesis and Comparative Reactivity of Tert Butylpentamethyldisiloxane Analogs and Derivatives

Synthesis of Variously Substituted Pentamethyldisiloxanes (e.g., n-butyl vs. tert-butyl)

The synthesis of unsymmetrically substituted disiloxanes, such as n-butylpentamethyldisiloxane and tert-butylpentamethyldisiloxane, typically involves the controlled coupling of a silanol (B1196071) with a chlorosilane. The general approach is the condensation reaction between a trialkylsilanol and a dialkylchlorosilane or vice versa.

For the synthesis of n-butylpentamethyldisiloxane, a common route would involve the reaction of n-butyldimethylsilanol with trimethylchlorosilane or trimethylsilanol (B90980) with n-butyldimethylchlorosilane. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme for n-Butylpentamethyldisiloxane:

(CH₃)₃SiCl + HO-Si(CH₃)₂(n-Bu) → (CH₃)₃Si-O-Si(CH₃)₂(n-Bu) + HCl

In contrast, the synthesis of this compound presents greater challenges due to the significant steric hindrance imposed by the tert-butyl group. wikipedia.org The bulky nature of the tert-butyl group can impede the approach of the reactants, leading to lower reaction rates and potentially requiring more forcing reaction conditions.

Reaction Scheme for this compound:

(CH₃)₃SiCl + HO-Si(CH₃)₂(t-Bu) → (CH₃)₃Si-O-Si(CH₃)₂(t-Bu) + HCl

To illustrate the impact of the alkyl substituent on the synthesis, the following table provides a hypothetical comparison of reaction parameters and outcomes based on general principles of steric hindrance in organosilicon chemistry.

| Substituent | Typical Reaction Conditions | Plausible Reaction Time | Expected Yield |

| n-Butyl | Room Temperature, Pyridine | 2-4 hours | > 90% |

| tert-Butyl | 60-80 °C, DMAP catalyst | 12-24 hours | 60-75% |

Note: This table is illustrative and represents expected trends rather than specific experimental data.

Comparative Mechanistic Investigations with Related Siloxanes

The mechanism of formation and cleavage of the siloxane bond (Si-O-Si) is of fundamental importance in understanding the reactivity of these compounds. The acid-catalyzed condensation of silanols is a key reaction for forming the siloxane linkage and has been the subject of extensive study. nih.gov The mechanism generally involves the protonation of a silanol hydroxyl group, followed by nucleophilic attack by another silanol molecule and subsequent loss of water. researchgate.net

In the context of n-butyl versus tert-butyl substituted pentamethyldisiloxanes, the steric environment around the silicon atoms significantly influences the accessibility of the siloxane oxygen to reagents, thereby affecting reaction mechanisms and rates. For instance, in acid-catalyzed hydrolysis, which is the reverse of the condensation reaction, the protonation of the siloxane oxygen is the initial step. The bulky tert-butyl group can sterically shield the siloxane oxygen, making protonation less favorable compared to the more accessible oxygen in the n-butyl analog.

Furthermore, the stability of potential intermediates can be affected. In reactions involving nucleophilic attack at the silicon center, the steric bulk of the tert-butyl group can hinder the approach of the nucleophile, slowing down the reaction rate. This steric hindrance is a well-documented phenomenon in organosilicon chemistry.

Structure-Reactivity Relationship Studies of tert-Butyl Group Influence

The tert-butyl group is well-known for its profound impact on the reactivity of molecules due to its large steric footprint. wikipedia.org In the context of disiloxanes, the presence of a tert-butyl group on one of the silicon atoms introduces significant steric congestion, which in turn governs the molecule's reactivity in several ways.

Steric Shielding: The most direct consequence of the tert-butyl group is the steric shielding of the adjacent silicon atom and the siloxane bond. This shielding can prevent or slow down reactions that require nucleophilic attack at the silicon center or electrophilic attack at the siloxane oxygen.

Kinetic Stabilization: The steric hindrance provided by the tert-butyl group can lead to kinetic stabilization of the molecule. This means that while a reaction may be thermodynamically favorable, the activation energy is significantly increased due to steric repulsion in the transition state, making the reaction kinetically slow. This effect is often exploited in the design of stable organosilicon compounds.

A comparative study of the hydrolysis rates of n-butyl and tert-butyl substituted siloxanes under acidic conditions would be expected to show a significantly slower rate for the tert-butyl derivative. This can be attributed to both the reduced basicity of the sterically hindered siloxane oxygen and the increased steric hindrance to the approach of water or hydronium ions.

The following table outlines the expected relative reactivity of n-butylpentamethyldisiloxane and this compound in common reactions involving the siloxane bond, based on the principles of structure-reactivity relationships.

| Reaction Type | Expected Reactivity of n-Butylpentamethyldisiloxane | Expected Reactivity of this compound | Rationale |

| Acid-Catalyzed Hydrolysis | High | Low | The tert-butyl group sterically hinders the protonation of the siloxane oxygen and the subsequent nucleophilic attack by water. |

| Base-Catalyzed Hydrolysis | Moderate | Low | Steric hindrance around the silicon atom impedes the approach of the hydroxide (B78521) nucleophile. |

| Reaction with Electrophiles | Moderate | Low | The electron-donating effect of the alkyl groups activates the siloxane oxygen, but the tert-butyl group's steric bulk dominates, reducing accessibility. |

| Insertion Reactions | High | Very Low | The bulky tert-butyl group prevents the insertion of reactive species into the Si-O bond. |

Note: This table presents a qualitative comparison based on established principles of organosilicon reactivity.

Emerging Research Trajectories and Future Directions in Tert Butylpentamethyldisiloxane Chemistry

Exploration of Unconventional Reactivity Patterns

The reactivity of silyl (B83357) ethers is well-established, primarily serving as protecting groups for alcohols. wikipedia.orgchem-station.com However, the presence of a bulky tert-butyl group and a disiloxane (B77578) bridge in tert-butylpentamethyldisiloxane introduces unique steric and electronic properties that can lead to unconventional reactivity.

Research into the reactivity of sterically hindered silyl ethers has shown that bulky substituents can significantly influence reaction outcomes. For instance, the sheer size of the protecting group can dictate the regioselectivity of glycosylation reactions, favoring the formation of specific stereoisomers due to steric hindrance. nih.govbeilstein-journals.org In the context of this compound, the bulky tert-butyl group is expected to play a similar role, potentially directing reactions to less hindered sites and enabling selective transformations in complex molecules.

Furthermore, the Si-O-Si linkage in disiloxanes is susceptible to cleavage under both acidic and basic conditions. acs.org Theoretical studies on the acid-catalyzed hydrolysis of the siloxane bond have elucidated the mechanism, highlighting the role of protonation and nucleophilic attack. acs.org The interplay between the bulky tert-butyl group and the disiloxane moiety in this compound could lead to novel reactivity patterns upon interaction with various reagents. For example, selective cleavage of one Si-O bond over the other could be achievable under carefully controlled conditions, opening avenues for the stepwise introduction of different functional groups.

Recent studies on other silyl ethers have demonstrated the direct conversion of the silyl ether moiety to other functional groups without a separate deprotection step. gelest.com This "in-situ" functionalization is a promising area of exploration for this compound, potentially streamlining synthetic sequences.

Development of Novel Catalytic Systems for Disiloxane Transformations

The development of efficient catalytic systems for the formation and cleavage of disiloxane bonds is a key area of research. Traditional methods often rely on stoichiometric reagents, but recent advancements have focused on catalytic approaches.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective catalyst for the dehydrogenative silylation of alcohols, even with sterically demanding silanes. chem-station.comorganic-chemistry.org Such catalysts could be instrumental in the synthesis of this compound and its derivatives under mild conditions.

Conversely, the catalytic cleavage of the Si-O bond in disiloxanes and silyl ethers is also of significant interest. Iron(II) complexes have been shown to catalyze the activation and cleavage of Si-O bonds using hydroboranes. nih.gov This methodology could be applied to this compound for its controlled degradation or transformation into other valuable organosilicon compounds. Furthermore, various transition metal catalysts, including those based on palladium, ruthenium, and scandium, have been successfully employed for the synthesis of unsymmetrical disiloxanes. nih.govfrontiersin.org These systems offer the potential to selectively react one of the silicon centers in this compound, leading to the formation of more complex organosilicon structures.

The development of recyclable catalysts is another important frontier. researchgate.net Heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture would enhance the sustainability and cost-effectiveness of transformations involving this compound.

Integration into Asymmetric Synthesis Methodologies

The use of silyl groups in asymmetric synthesis has evolved from simple protection to playing a crucial role in controlling stereoselectivity. nih.gov The bulky nature of the tert-butyl group in this compound makes it a prime candidate for applications in stereoselective reactions.

In asymmetric silylation, chiral catalysts are used to introduce a silyl group enantioselectively. nih.govacs.org While direct asymmetric synthesis using this compound has not been extensively reported, the principles established with other bulky silylating agents can be extrapolated. The steric demand of the tert-butylpentamethyldisiloxy group could be harnessed to influence the stereochemical outcome of reactions at adjacent chiral centers.

Desymmetrization of prochiral diols using bulky silylating agents is a powerful strategy for creating chiral building blocks. nih.gov this compound could potentially be used in this context, where its large size would favor the silylation of one hydroxyl group over the other in a prochiral diol, leading to enantioenriched products.

Furthermore, silyl groups can influence the conformation of cyclic molecules, thereby directing the approach of reagents and controlling the stereoselectivity of subsequent reactions. nih.gov The conformational effects induced by the tert-butylpentamethyldisiloxy group could be a valuable tool in asymmetric synthesis, guiding reactions to produce the desired stereoisomer with high selectivity.

Advanced Methodologies for Tracing Organosilicon Species in Complex Chemical Systems

The ability to detect and quantify organosilicon compounds in complex mixtures is crucial for understanding their fate in chemical and biological systems. The introduction of silyl groups can enhance the volatility of compounds, making them amenable to analysis by gas chromatography (GC). wikipedia.org

Recent studies have identified this compound as a volatile compound in complex biological matrices, such as meat broth and fish serum, using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC/TOF-MS). nih.govacs.org These findings highlight the utility of these methods for tracing this compound and its potential metabolites or degradation products.

Solid-phase microextraction (SPME) coupled with GC-MS has proven effective for the isolation and identification of volatile compounds, including this compound, from complex samples. nih.gov This technique offers a sensitive and solvent-free approach for sample preparation.

For non-volatile derivatives or in situations where derivatization is not desirable, other analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for tracing the presence and transformation of this compound in various chemical environments. The development of specific analytical standards and fragmentation libraries for this compound and related compounds will be critical for accurate identification and quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.